molecular formula C9H12ClN3O4 B2381403 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride CAS No. 2287343-66-0

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride

Cat. No.: B2381403
CAS No.: 2287343-66-0
M. Wt: 261.66
InChI Key: KXIARYCZXQGYNO-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminoethylamino group and a nitro group attached to a benzoic acid core. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride typically involves the nitration of benzoic acid followed by the introduction of the aminoethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrobenzoic acid is then subjected to a reductive amination reaction with ethylenediamine to introduce the aminoethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 4-(2-Aminoethylamino)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is utilized in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Lacks the aminoethylamino group, making it less versatile in chemical reactions.

    2-Aminoethylbenzoic acid: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is unique due to the presence of both the aminoethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethylamino)-3-nitrobenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4.ClH/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16;/h1-2,5,11H,3-4,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIARYCZXQGYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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